N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide is an organic compound that features a thiolane ring with a sulfone group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide typically involves the reaction of 3-aminothiolane with phenylacetyl chloride in the presence of a base. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or ethanol to ensure high yield and purity. The reaction conditions often include maintaining a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and scalability. The use of catalysts and optimized solvent systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding thiolane derivatives.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiolane derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The phenylacetamide moiety may also contribute to its bioactivity by interacting with cellular receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-2-(3-phenoxyphenoxy)acetamide
- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
- Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate
Uniqueness
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide is unique due to its combination of a thiolane ring with a sulfone group and a phenylacetamide moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-12(8-10-4-2-1-3-5-10)13-11-6-7-17(15,16)9-11/h1-5,11H,6-9H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAOMJPEQNIIDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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